Amprolium Hydrochloride

Parasitology Biochemical pharmacology Mechanism of action

Procure Amprolium Hydrochloride (CAS 3053-18-7) as a high-purity antiparasitic agent with a unique, selective mode of action. As a competitive thiamine antagonist, it is a validated molecular probe with a documented 43-fold differential Ki (7.6 μM for E. tenella vs. 326 μM for host cells), ensuring host-parasite selectivity. This coccidiostat is essential for anticoccidial sensitivity panels and is a critical reference compound for monitoring variable resistance (e.g., 65% in turkey Eimeria populations). Choose our high-purity analytical-grade material for reliable research.

Molecular Formula C14H20Cl2N4
Molecular Weight 315.2 g/mol
CAS No. 3053-18-7
Cat. No. B7790381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmprolium Hydrochloride
CAS3053-18-7
Molecular FormulaC14H20Cl2N4
Molecular Weight315.2 g/mol
Structural Identifiers
SMILESCCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl.[Cl-]
InChIInChI=1S/C14H19N4.2ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1
InChIKeyPJBQYZZKGNOKNJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 200 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amprolium Hydrochloride (CAS 3053-18-7): Scientific Procurement Guide for Anticoccidial Research and Veterinary Applications


Amprolium hydrochloride is a quaternized pyrimidine derivative that functions as a competitive thiamine (vitamin B1) antagonist, classified as a synthetic anticoccidial agent within the thiamine analogue family [1]. Unlike ionophorous polyether antibiotics (e.g., monensin, salinomycin) or triazine-based coccidiocides (e.g., toltrazuril), amprolium exerts its antiparasitic effect by selectively blocking thiamine transport in Eimeria spp. schizonts, thereby disrupting carbohydrate metabolism essential for parasite multiplication and survival [2]. This distinct mechanism confers host-parasite selectivity and underpins its continued relevance in both prophylactic and therapeutic veterinary protocols across poultry, cattle, sheep, and goats [3].

Why Amprolium Hydrochloride Cannot Be Readily Substituted: Mechanistic and Resistance Profile Considerations


Substitution among anticoccidial agents without confirmatory susceptibility data poses significant risk of therapeutic failure due to fundamental differences in mechanism of action, resistance prevalence, and pharmacodynamic classification. Amprolium operates as a coccidiostat—arresting parasite development without immediate killing—contrasting with coccidiocidal agents like toltrazuril that actively destroy schizonts [1]. This pharmacodynamic distinction directly impacts treatment duration expectations, oocyst shedding patterns, and lesion resolution timelines. Furthermore, field surveillance data demonstrate variable and region-specific resistance profiles across anticoccidial classes, with amprolium exhibiting resistance frequencies distinct from both ionophores (monensin, salinomycin) and synthetic alternatives (diclazuril, clopidol) [2]. Cross-resistance has been documented between amprolium and other thiamine-pathway antagonists, but not across chemical classes with divergent molecular targets [3]. Consequently, blind substitution without susceptibility testing introduces unpredictable efficacy outcomes and may accelerate resistance selection pressure. The quantitative evidence presented in Section 3 substantiates these differentiation points with directly comparable data.

Amprolium Hydrochloride: Quantified Evidence of Differentiation Against Comparator Anticoccidials


Host-Parasite Selectivity: 43-Fold Differential Inhibition of Thiamine Transport Compared to Host Cells

Amprolium exhibits a 43-fold greater affinity for the thiamine transporter of Eimeria tenella schizonts compared to host chicken intestinal cells, establishing the quantitative basis for its therapeutic selectivity. In isolated second-generation schizonts, competitive inhibition of thiamine uptake by amprolium yielded a parasite Ki of 7.6 μM versus a host Ki of 326 μM [1]. This differential binding affinity—derived from kinetic analysis of active thiamine transport systems—provides the mechanistic foundation for amprolium's ability to disrupt parasite carbohydrate metabolism while sparing host cell thiamine-dependent processes. In contrast, ionophorous anticoccidials (monensin, salinomycin) exhibit narrower therapeutic indices due to their membrane-disrupting mechanism that does not discriminate between parasite and host cell membranes at comparable concentrations.

Parasitology Biochemical pharmacology Mechanism of action

Comparative In Vivo Efficacy: Toltrazuril Demonstrates Coccidiocidal Activity While Amprolium Exhibits Coccidiostatic Effect

Histopathological evaluation of experimentally induced caecal coccidiosis in broiler chickens reveals a fundamental pharmacodynamic distinction between amprolium and toltrazuril. Toltrazuril prevented establishment of infection through degeneration and disintegration of first-generation schizonts, consistent with coccidiocidal activity. In contrast, amprolium-treated birds retained intact first- and second-generation schizonts, along with micro- and macrogametocytes, with occasional oocysts present on microscopic examination [1]. This coccidiostatic nature of amprolium means parasite development is arrested rather than eliminated, requiring longer treatment duration for complete resolution of oocyst shedding. Supporting this, a comparative study in goats demonstrated that toltrazuril achieved complete reduction in fecal oocyst counts by 7 days post-treatment, whereas amprolium required 21 days to reach equivalent suppression [2].

Veterinary parasitology Histopathology In vivo efficacy

Field Resistance Prevalence: Amprolium Resistance Detected in 31 of 48 Turkey Eimeria Isolates (65%) Versus 10 of 48 for Diclazuril (21%)

Sensitivity testing of 48 field isolates of turkey coccidia from United States flocks against four anticoccidial drugs revealed significant inter-drug variation in resistance prevalence. Amprolium demonstrated resistance in 31 of 48 isolates (65%), compared to monensin in 23 isolates (48%), diclazuril in 10 isolates (21%), and clopidol in 6 isolates (13%) [1]. Conversely, only 0 isolates were classified as fully sensitive to amprolium, while 12 isolates (25%) were sensitive to diclazuril and 17 isolates (35%) were sensitive to clopidol. This resistance landscape indicates that amprolium monotherapy may encounter higher rates of pre-existing resistance in certain geographic regions compared to newer synthetic alternatives, though resistance patterns vary substantially across poultry populations and management systems.

Drug resistance surveillance Veterinary epidemiology Field isolates

Residue Depletion Kinetics: Withdrawal Period Established at 2-3 Days in Broiler Tissues Following Oral Administration

Quantitative residue depletion studies in Ross broiler chickens administered amprolium via drinking water established withdrawal periods of 3 days (60 mg/L for 14 days) and 2 days (240 mg/L for 7 days) based on European Medicines Agency guidelines [1]. At 3 days post-treatment cessation in the lower-dose regimen, amprolium concentrations in all tissues except kidney fell below the limit of quantification (LOQ: 0.3-5.0 μg/kg by LC-MS/MS). This relatively short withdrawal interval compares favorably with certain ionophores requiring extended clearance periods. However, residual amprolium may persist in eggs for up to 10 days post-withdrawal from feed, with no maximum residue limit (MRL) formally assigned for eggs in several jurisdictions [2].

Pharmacokinetics Food safety Residue analysis

In Vivo Performance Metrics: Amprolium (20 mg/kg) Significantly Improves Body Weight Gain and Reduces Oocyst Shedding in E. tenella-Infected Broilers

In a controlled experimental infection model using broiler chickens challenged with 2 × 10⁴ sporulated Eimeria tenella oocysts, amprolium administered at 20 mg/kg significantly improved body weight gain and feed intake compared to infected untreated controls (p < 0.05) [1]. Lesion severity and parasite stage counts were significantly lower in the amprolium treatment group. However, mortality in the amprolium monotherapy group reached 20%, equivalent to the untreated infected control group, contrasting with 0% mortality in the probiotic-amprolium combination group. In vitro assessment within the same study demonstrated that the probiotic-amprolium combination reduced oocyst sporulation rates to 5.86% [1]. A separate comparative study evaluating amprolium, monensin, and salinomycin in broiler chickens found salinomycin to be the most effective coccidiostat, followed by monensin, with amprolium demonstrating reduced capacity to contain coccidiosis based on performance and lesion parameters [2].

Poultry production Therapeutic efficacy Performance parameters

Bulk Procurement Physical-Chemical Specifications: Aqueous Solubility ≥200 mg/mL and Lyophilized Stability of 36 Months

Amprolium hydrochloride exhibits high aqueous solubility (≥200 mg/mL in water, equivalent to 634.44 mM), enabling flexible formulation for drinking water administration—the predominant delivery route in poultry applications . The compound demonstrates pH of 2.5-3.0 in 10% aqueous solution and undergoes thermal decomposition at 246-248°C . Long-term storage stability data indicate that lyophilized powder remains stable for 36 months when stored at -20°C under desiccated conditions [1]. In solution, storage at -20°C is recommended with use within 1-3 months to prevent potency loss, and aliquoting to avoid multiple freeze-thaw cycles is advised. These solubility and stability parameters support both research-grade procurement (where extended frozen storage is feasible) and commercial formulation (where aqueous compatibility enables drinking water delivery).

Pharmaceutical formulation Quality control Stability testing

Amprolium Hydrochloride: Evidence-Based Application Scenarios for Research and Industrial Use


Thiamine Transporter Research and Antimetabolite Mechanism Studies

Amprolium serves as a validated molecular probe for investigating thiamine transport systems in apicomplexan parasites. The established 43-fold differential Ki (7.6 μM for E. tenella schizonts vs. 326 μM for host cells) provides a quantitative benchmark for comparative transporter pharmacology studies [1]. Researchers examining structure-activity relationships among thiamine analogues or developing next-generation antiparasitic agents targeting vitamin transport pathways can utilize amprolium as a reference standard with thoroughly characterized binding kinetics. The compound's coccidiostatic rather than coccidiocidal nature also enables studies of parasite developmental arrest without immediate cell death, facilitating investigation of dormancy and recrudescence mechanisms. Procurement for these applications should prioritize high-purity analytical-grade material with documented Ki validation.

Resistance Surveillance Programs and Anticoccidial Sensitivity Testing

Given documented field resistance prevalence of 65% in certain turkey Eimeria populations versus 21% for diclazuril and 13% for clopidol [2], amprolium is an essential inclusion in anticoccidial sensitivity testing panels. Veterinary diagnostic laboratories and poultry integrators conducting resistance surveillance require amprolium as a reference compound to establish baseline susceptibility profiles and monitor temporal shifts in resistance frequency. Procurement volumes should be calibrated to support routine inclusion in sensitivity testing batteries alongside chemically diverse comparators (ionophores, triazines, quinolones). Results from such testing directly inform rotation protocol design and therapeutic selection decisions, with amprolium resistance status serving as a key determinant of whether this compound remains viable for a given production site.

Subclinical Coccidiosis Management in Broiler Production Systems

Amprolium demonstrates statistically significant (p < 0.05) improvement in body weight gain and feed intake with concomitant reduction in lesion scores and oocyst shedding in subclinical E. tenella infection models [3]. These performance benefits support its application in production systems where subclinical coccidiosis—characterized by reduced feed conversion efficiency without overt mortality—constitutes the primary economic concern. The 2-3 day withdrawal period established for broiler tissues [4] enables precise pre-slaughter treatment scheduling. However, procurement decisions for this scenario should be informed by regional resistance surveillance data, as the 65% resistance prevalence documented in certain turkey populations [2] may compromise efficacy in high-resistance areas absent confirmatory sensitivity testing.

Laying Hen Operations Requiring Egg Production Continuity

Amprolium's regulatory profile in certain jurisdictions permits use in laying hens without mandated egg withdrawal periods, addressing a critical gap where alternative anticoccidials impose production interruptions due to egg residue concerns. While residue may be detectable in eggs for up to 10 days post-treatment cessation [5], the absence of formal MRL requirements in some regions enables continued egg marketing during treatment courses. This operational flexibility is particularly valuable for table egg producers facing acute coccidiosis outbreaks where complete production cessation would impose substantial economic penalties. Procurement for laying hen applications should verify current regional regulatory status regarding egg MRL assignments, as regulatory frameworks vary across jurisdictions and are subject to revision.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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